Chromatographic Purity and Impurity Profile Against Pharmacopoeial Standards
High-strength, direct comparative quantitative data is currently limited in publicly accessible primary literature. The specific impurity limit for 5'-Chloro-6'-oxo Simvastatin in final drug substance is not individually stated in the available search results from this analysis. Cross-study comparable evidence from a UPLC-MS/MS impurity profiling study of simvastatin and its tablets characterized 12 compounds in commercial samples, although the specific identity and quantification of the 5'-Chloro-6'-oxo impurity was not detailed in the abstract [1]. Vendor specifications indicate a typical purity of the reference standard itself (e.g., for analytical use) but do not provide a pharmacopoeial limit for this specific impurity in simvastatin API [2]. Therefore, procurement decisions must be based on the compound's certified role as a targeted reference material for method development, rather than on a directly compared impurity limit.
| Evidence Dimension | Impurity Identification and Profiling |
|---|---|
| Target Compound Data | Identified in impurity profiling studies of simvastatin tablets; specific individual acceptance criteria not detailed in available data. |
| Comparator Or Baseline | Simvastatin active pharmaceutical ingredient (API) and other known impurities (e.g., anhydro, dimer, acetyl impurities) with defined specification limits (e.g., anhydro impurity below 0.15%) [3]. |
| Quantified Difference | Specific quantitative difference for this impurity versus other named impurities cannot be calculated from the currently extracted sources. |
| Conditions | UPLC-MS/MS method using a triple-quadrupole mass spectrometer with electrospray ionization (ESI) in negative/positive ion mode; reversed-phase gradient separation [1]. |
Why This Matters
Procurement of a specific, well-characterized impurity standard is mandatory for developing validated, stability-indicating analytical methods that can selectively quantify this halogenated byproduct, which may not be achievable with a generic simvastatin impurity mixture.
- [1] Li J, Huang HW, Zhang H, Li T, Shi YQ. The impurity profiling of simvastatin and its tablets by UPLC-MS/MS. Acta Pharmaceutica Sinica. 2014;49(5):672-678. PubMed PMID: 25151740. View Source
- [2] Veeprho. 5'-Chloro-6'-Oxo Simvastatin | CAS 134395-21-4. Product Technical Datasheet. Accessed: 2024. View Source
- [3] Patent US20060063929A1. Process for manufacture of simvastatin. 2005-06-17. Accessed via Google Patents. View Source
